molecular formula C5H7NO B2918511 2-Azabicyclo[3.1.0]hexan-3-one CAS No. 2193098-04-1

2-Azabicyclo[3.1.0]hexan-3-one

Cat. No.: B2918511
CAS No.: 2193098-04-1
M. Wt: 97.117
InChI Key: BKDXPYNNJDAIEF-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexan-3-one is a nitrogen-containing heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . This bicyclic framework, incorporating a cyclopropane ring fused to a lactam, is a key structural feature in the synthesis of biologically active compounds. Researchers value this compound as a critical synthetic intermediate for the development of inhibitors targeting intracellular signaling pathways . Specifically, derivatives based on this core structure have been developed as potent and selective inhibitors of NF-κB inducing kinase (NIK) . The non-canonical NF-κB pathway, regulated by NIK, is a significant therapeutic target for treating autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease . The synthetic utility of the 2-azabicyclo[3.1.0]hexane core has been demonstrated in streamlined, scalable routes employing advanced techniques like catalytic C–H activation, enabling efficient access to multigram quantities of potential therapeutic agents for in vivo profiling . As a high-purity building block, this compound is intended for use in exploratory research and the synthesis of novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.0]hexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDXPYNNJDAIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azabicyclo 3.1.0 Hexan 3 One and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in the Bicyclic System

The construction of the 2-azabicyclo[3.1.0]hexane skeleton is centered on the creation of the three-membered cyclopropane (B1198618) ring fused to a five-membered lactam. This can be achieved through either direct cyclopropanation of a pyrrolinone precursor or through cycloaddition and rearrangement pathways that assemble the bicyclic system.

Cyclopropanation reactions involve the addition of a carbene or carbenoid species to an alkene. In the context of 2-azabicyclo[3.1.0]hexan-3-one synthesis, this typically involves the reaction of a 2,3-dihydropyrrole or a related unsaturated lactam with a cyclopropanating agent to form the fused three-membered ring.

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes stereospecifically. wikipedia.org It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. wikipedia.org The reaction proceeds in a concerted fashion, preserving the stereochemistry of the starting alkene in the cyclopropane product. wikipedia.org

This methodology has been applied to the synthesis of 2-azabicyclo[3.1.0]hexane derivatives starting from chiral 2,3-dihydropyrroles. wiley-vch.de A key advantage of the Simmons-Smith reaction is its tolerance for various functional groups and the rate-enhancing and directing effect of proximal oxygen atoms, such as the carbonyl group in a lactam precursor. wiley-vch.de A modified version of the reaction, known as the Furukawa modification, employs diethylzinc (Et₂Zn) and diiodomethane, often leading to improved reactivity and yields. nih.govdntb.gov.ua Studies have shown that reaction parameters, such as time, can influence the diastereomeric ratio of the resulting products. wiley-vch.de

Table 1: Examples of Simmons-Smith Cyclopropanation for Azabicyclic Systems

Precursor Reagent System Product Diastereomeric Ratio (dr) Ref
Chiral 2,3-dihydropyrrole derivative ZnEt₂, CH₂ICl N-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 86:14 wiley-vch.de

Transition metal catalysis provides a powerful alternative for cyclopropanation, often utilizing diazo compounds as carbene precursors. thieme-connect.de Rhodium(II) and copper(I) complexes are among the most effective catalysts for these transformations. thieme-connect.deresearchgate.net Rhodium(II) dimers, in particular, react with diazoacetates to form rhodium-carbene intermediates, which then transfer the carbene moiety to an alkene. smolecule.com For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with very low loadings (0.005 mol%) of a dirhodium(II) catalyst, affording the 3-azabicyclo[3.1.0]hexane framework with high diastereoselectivity. smolecule.com

Copper-mediated cyclopropanations are also highly effective. acs.org Copper(I) complexes can catalyze the decomposition of diazo compounds to generate copper-carbene species that subsequently react with alkenes. thieme-connect.deresearchgate.net An alternative copper-mediated approach involves the intramolecular oxidative cyclopropanation of substrates like α-oxo ketene N-allyl-N,X-acetals, which allows for the synthesis of diverse 3-azabicyclo[3.1.0]hexane derivatives under mild conditions using CuBr₂. acs.org These catalytic systems offer high efficiency and stereocontrol, making them valuable tools for constructing the 2-azabicyclo[3.1.0]hexane core. rsc.org

Table 2: Transition Metal-Catalyzed Cyclopropanation for Azabicyclic Systems

Precursor Catalyst / Reagent Product Type Yield Ref
N-Boc-2,5-dihydropyrrole Dirhodium(II) tetraacetate / Ethyl diazoacetate 3-Azabicyclo[3.1.0]hexane derivative 76% smolecule.com
α-oxo ketene N-allyl-N,S-acetals CuBr₂ 2-Thioalkyl-3-azabicyclo[3.1.0]hexene Good to high acs.org

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes offers a convergent and highly diastereoselective route to the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgrsc.org In this strategy, the five-membered pyrrolidine (B122466) ring is constructed through the cycloaddition process itself. Azomethine ylides, which are highly reactive 1,3-dipoles, are typically generated in situ from the condensation of an α-amino acid with a carbonyl compound, such as ninhydrin or 11H-indeno[1,2-b]quinoxalin-11-one. rsc.orgnih.govthieme-connect.com

These transient ylides are then trapped by a cyclopropene (B1174273) dipolarophile. beilstein-journals.org Due to the high ring strain, the double bond of cyclopropene is particularly reactive in cycloadditions. beilstein-journals.org The reaction proceeds with high chemo- and diastereoselectivity, yielding complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives in moderate to good yields under mild conditions. beilstein-journals.orgnih.gov This multicomponent approach allows for significant molecular diversity by varying the amino acid, carbonyl compound, and cyclopropene starting materials. thieme-connect.com

Table 3: 1,3-Dipolar Cycloaddition for Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Azomethine Ylide Source Cyclopropene Product Type Yield Ref
Ninhydrin + Sarcosine 1,2-Diphenylcyclopropene Spiro[3-azabicyclo[3.1.0]hexane-indenone] High thieme-connect.com
Ruhemann's purple (stable ylide) 1,2-Diphenylcyclopropene Bis-spiro 3-azabicyclo[3.1.0]hexane 78% beilstein-journals.org
Ruhemann's purple (stable ylide) 3-Ethyl-3-phenylcyclopropene Bis-spiro 3-azabicyclo[3.1.0]hexane 72% beilstein-journals.org

Rearrangement reactions provide an alternative pathway to the 2-azabicyclo[3.1.0]hexane system, often involving the transformation of a different ring system into the desired bicyclic structure. These methods can offer unique entry points and stereochemical outcomes compared to direct cyclopropanation or cycloaddition strategies.

An unconventional synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes involves the rearrangement of a spirocyclic epoxide. researchgate.net This approach begins with the formation of a 1-oxa-6-azaspiro[2.5]octane derivative, which is a spiro-epoxide fused to a piperidine ring. researchgate.net The spirocyclic epoxide can be prepared via the Corey-Chaykovsky reaction of a corresponding 4-piperidone derivative. researchgate.net The subsequent rearrangement of this spiro-epoxide leads to the formation of the thermodynamically more stable 2-azabicyclo[3.1.0]hexane ring system. This transformation effectively contracts the six-membered ring while forming the fused cyclopropane. The synthetic utility of this method has been demonstrated through the preparation of N-Boc-2,3-methano-beta-proline. researchgate.net

Intramolecular Cyclization Pathways

Catalytic intramolecular cyclization offers an efficient route to the this compound core. 4-Dimethylaminopyridine (DMAP) is a known catalyst for various acylation and cyclization reactions. In the context of synthesizing 3-azabicyclo[3.1.0]hexane derivatives, DMAP can be employed to facilitate the conversion of carboxylic acid anhydrides into the corresponding imides in the presence of a nitrogen source. This type of transformation is a key step in building the lactam portion of the bicyclic system. The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or methanol.

CatalystReactant TypeProduct TypeSolventReference
DMAPCarboxylic acid anhydrideImideTHF, Methanol google.com

Base-promoted intramolecular addition reactions provide a direct method for constructing the this compound skeleton. A notable example is the intramolecular addition of vinyl cyclopropanecarboxamides. In this approach, a suitably substituted vinyl cyclopropanecarboxamide is treated with a base, which promotes the intramolecular Michael-type addition of the amide nitrogen to the vinyl group. This cyclization forges the C-N bond of the pyrrolidinone ring, resulting in the formation of the bicyclic system. The choice of base and reaction conditions can influence the yield and diastereoselectivity of the reaction. For instance, using 4.0 equivalents of a suitable base can lead to high yields of the desired 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one mdpi.com.

SubstrateBaseProductYield
1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamideNot specified1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one82% mdpi.com

Palladium catalysis has been extensively utilized in the synthesis of azabicyclo[3.1.0]hexane derivatives. One powerful strategy involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a direct route to the 3-azabicyclo[3.1.0]hexane core with high yields and diastereoselectivities. The reaction proceeds via the in situ generation of a palladium-carbene intermediate from the N-tosylhydrazone, which then undergoes cyclopropanation with the maleimide.

Another significant palladium-catalyzed approach is the asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation cascade of 1,6-enynes. This one-pot process, utilizing a Pd(0) catalyst with a chiral bisphosphine ligand like (R)-BINAP, allows for the construction of the 3-azabicyclo[3.1.0]hexane skeleton with excellent enantioselectivity. This method is particularly noteworthy as it can generate two adjacent quaternary stereocenters.

Furthermore, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been developed to access highly substituted aza[3.1.0]bicycles. This transformation forges a new C-N bond through a typical aza-Wacker reaction mechanism, with oxygen serving as the terminal oxidant. The resulting fused heterocycles are obtained in moderate yields.

Catalyst SystemReactantsReaction TypeProductKey Features
Palladium catalystMaleimides and N-tosylhydrazonesCyclopropanation3-Azabicyclo[3.1.0]hexane derivativesHigh yields and diastereoselectivities smolecule.comrsc.orgnih.gov
Pd(0) with (R)-BINAP1,6-EnynesAsymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation3-Azabicyclo[3.1.0]hexane skeletonEnantiomeric excesses up to 97% smolecule.com
Palladium(II)Vinyl cyclopropanecarboxamidesIntramolecular oxidative aza-Wacker-type reactionHighly substituted aza[3.1.0]bicyclesModerate yields, tolerant of various functional groups rsc.org

Strategies for Carbon-Nitrogen Bond Formation in the Bicyclic System

Intramolecular C-N Bond Formation from Cyclopropane-Tethered Precursors

The formation of the crucial carbon-nitrogen bond within the bicyclic system is often achieved through the intramolecular cyclization of precursors where a nitrogen-containing moiety is tethered to a cyclopropane ring. A highly effective method involves the copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes. This is followed by a 5-exo-dig cyclization of the amide nitrogen onto the carbon-carbon triple bond. This sequence provides efficient access to a variety of substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields.

Another approach involves the base-induced intramolecular spirocyclization of an alkylation subunit precursor. This method has proven to be an efficient proprietary reaction for accessing the 3-azabicyclo[3.1.0]hexane scaffold. The reaction proceeds via an intramolecular nucleophilic substitution where a carbanion, generated from an N-benzyl carboxamide by a mild alkoxide base, attacks a bromocyclopropane moiety, leading to the formation of the bicyclic lactam. This process is believed to involve a cyclopropene intermediate.

Precursor TypeReaction ConditionsKey Intermediate/ProcessProduct
N-substituted cis-2-iodocyclopropanecarboxamidesCopper-free Sonogashira coupling, then 5-exo-dig cyclizationYnamide4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones nih.gov
N-benzyl-2-bromocyclopropane-1-carboxamidesMild alkoxide base (e.g., t-BuOK)Cyclopropene intermediate, intramolecular nucleophilic addition3-Azabicyclo[3.1.0]hexan-2-one scaffold scispace.com

Reductive Amination/Cyclization Approaches

A concise and enantioselective pathway to 3-azabicyclo[3.1.0]hexanes involves a CpIr-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls. This method provides a flexible, two-step protocol for accessing these important nitrogen-containing scaffolds. The process begins with the synthesis of disubstituted cis-cyclopropanes, which then undergo a highly diastereoselective cyclization with a range of primary amines, catalyzed by a CpIrIII complex through an iterative aminative transfer hydrogenation process. This approach is noted for its efficiency and high degree of stereocontrol, leading to a diverse set of substituted 3-azabicyclo[3.1.0]hexanes.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic this compound derivatives is of paramount importance for their application in drug discovery. Several asymmetric strategies have been developed to control the stereochemistry of the bicyclic system.

Enantioselective C-H Activation Methodologies

Palladium-catalyzed enantioselective C-H activation has emerged as a powerful tool for the synthesis of complex molecules. A notable application is in the synthesis of a densely functionalized azabicyclo[3.1.0]hexanone core structure, which serves as an inhibitor of NF-κB inducing kinase (NIK). This synthesis was streamlined from 13 to 7 linear steps by incorporating a catalytic, enantioselective C-H activation step.

Another advanced approach involves a Pd(0)-catalyzed enantioselective C-H functionalization of cyclopropane using trifluoroacetimidoyl chlorides as electrophilic partners. This reaction is enabled by a modular and bench-stable diazaphospholane ligand, leading to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. The resulting cyclic ketimine products can then react with a variety of nucleophiles in one-pot processes.

Furthermore, a tailored CpxRhIII catalyst has been shown to promote the alkenyl C–H functionalization of N-enoxysuccinimides, which then engage in a rare cis-cyclopropanation of acrolein to afford disubstituted cis-cyclopropanes with high enantioselectivity and diastereoselectivity. These intermediates are then converted to 3-azabicyclo[3.1.0]hexanes.

Catalyst/LigandSubstrateCoupling PartnerProductYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
Pd(0) / TADDOL-phosphonite ligandNot specifiedNot specifiedAzabicyclo[3.1.0]hexanone NIK inhibitorNot specifiedNot specifiedNot specified
Pd(0) / Diazaphospholane ligandCyclopropaneTrifluoroacetimidoyl chloridesPerfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanesNot specifiedHighNot specified
CpxRhIIIN-enoxysuccinimideAcroleincis-cyclopropane intermediateHighHighHigh

Chiral Auxiliaries and Catalysts in Cyclopropanation

The use of chiral auxiliaries and catalysts in cyclopropanation reactions is a well-established strategy for achieving stereocontrol. Dirhodium(II) catalysts, in particular, have proven effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. By carefully selecting the dirhodium(II) catalyst and subsequent hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed with high diastereoselectivity. This method is notable for its efficiency, proceeding with catalyst loadings as low as 0.005 mol % and often without the need for chromatographic purification.

CatalystSubstrateReagentProductYield (%)Diastereoselectivity
Dirhodium(II) acetateN-Boc-2,5-dihydropyrroleEthyl diazoacetateexo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylates8-66 (literature)Variable
Optimized Dirhodium(II) catalystN-Boc-2,5-dihydropyrroleEthyl diazoacetateexo- or endo-3-azabicyclo[3.1.0]hexanesHighHigh

Diastereoselective and Enantioselective Approaches

A variety of other diastereoselective and enantioselective methods have been reported. For instance, the 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, catalyzed by a chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex, has been used for the construction of 3-azabicyclo[3.1.0]hexane derivatives.

Another strategy involves the use of chiral substrates derived from (R)-glutamic acid. Chiral 2,3-dihydropyrroles obtained from this starting material can undergo an asymmetric Simmons-Smith reaction to produce 2-azabicyclo[3.1.0]hexane-3-carboxylic acids.

Furthermore, a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides provides access to conformationally restricted, highly substituted aza[3.1.0]bicycles.

MethodCatalyst/ReagentSubstrateProductStereoselectivity
1,3-Dipolar CycloadditionChiral Cu-(CH3CN)4BF4/Ph-PhosferroxAzomethine ylide and cyclopropene3-Azabicyclo[3.1.0]hexane derivativeAsymmetric
Asymmetric Simmons-SmithZnEt2, CH2IClChiral 2,3-dihydropyrrole2-Azabicyclo[3.1.0]hexane-3-carboxylic acid86:14 dr
Intramolecular AdditiontBuOKVinyl cyclopropanecarboxamideSubstituted 3-azabicyclo[3.1.0]hexan-2-oneDiastereoselective

Derivatization and Functional Group Interconversion

Once the 2-azabicyclo[3.1.0]hexane core is established, further derivatization and functional group interconversions can provide access to a wider range of analogs.

Oxidation Reactions (e.g., to 3-oxo derivatives)

The oxidation of the lactam α-position is a key transformation for introducing further functionality. For the synthesis of a NIK inhibitor, a scalable, two-step procedure for the α-oxidation of 2-methyl-2-azabicyclo[3.1.0]hexan-3-one was developed to avoid the use of peroxides on a large scale. This involved an initial reaction with S-methyl methanethiosulfonate to form a thioketal, which was then converted to the desired dione using phenyliodine bis(trifluoroacetate) (PIFA) in aqueous conditions.

Starting MaterialReagentsIntermediateReagentsFinal Product
2-Methyl-2-azabicyclo[3.1.0]hexan-3-oneS-methyl methanethiosulfonate2-Methyl-4,4-bis(methylthio)-2-azabicyclo[3.1.0]hexan-3-onePhenyliodine bis(trifluoroacetate) (PIFA), H2O2-Methyl-2-azabicyclo[3.1.0]hexane-3,4-dione

N-Alkylation and Protection Strategies

Modification of the nitrogen atom at the 2-position is fundamental to elaborating the this compound scaffold. This is typically achieved through N-alkylation or the introduction of a protecting group to facilitate subsequent reactions.

N-Alkylation: Direct alkylation of the lactam nitrogen provides a straightforward route to N-substituted derivatives. A common method involves the use of an alkyl halide in the presence of a base. For instance, N-methylation has been successfully achieved by treating this compound with methyl iodide and cesium carbonate in acetonitrile. The reaction, when heated in a sealed vial, affords 2-methyl-2-azabicyclo[3.1.0]hexan-3-one in high yield. thieme-connect.com

Table 1: N-Methylation of this compound

ReactantReagentsSolventConditionsProductYield
This compoundMeI, Cs₂CO₃MeCN75 °C, 12 h2-Methyl-2-azabicyclo[3.1.0]hexan-3-one85%

Protection Strategies: The use of nitrogen protecting groups is essential for controlling reactivity during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the 2-azabicyclo[3.1.0]hexane system due to its stability and ease of removal under acidic conditions. The parent amine, 2-azabicyclo[3.1.0]hexane hydrochloride, can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium carbonate. thieme-connect.comthieme-connect.com

The resulting N-Boc protected amine can then be oxidized to the corresponding lactam, tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate. thieme-connect.com This protected lactam serves as a key intermediate for further functionalization. Deprotection to reveal the parent lactam is efficiently accomplished using a strong acid, such as a 4 M solution of hydrogen chloride in 1,4-dioxane. thieme-connect.comthieme-connect.com

Functionalization at Specific Ring Positions

Introducing substituents at various positions on the bicyclic ring is crucial for creating diverse analogues for structure-activity relationship (SAR) studies. Methodologies have been developed to target specific carbon atoms of the this compound core.

Functionalization at C4: The carbon alpha to the carbonyl group (C4) is a key position for functionalization. For example, hydroxylation at the C4 position of N-methylated lactam has been reported. This can be followed by further reactions, such as the addition of an ethynyl group, to create densely functionalized derivatives that are key components in the synthesis of complex molecules, including inhibitors of NF-κB inducing kinase (NIK). thieme.de The synthesis of these inhibitors has been significantly streamlined through the use of catalytic, enantioselective C-H activation steps. thieme-connect.comthieme.de

Transannular C-H Functionalization: Palladium-catalyzed transannular C–H functionalization has emerged as a powerful tool for modifying azabicycloalkanes. nih.govacs.org This strategy allows for the arylation of C-H bonds that are spatially close to the nitrogen atom, even if they are several bonds away in the molecular skeleton. For the related 3-azabicyclo[3.1.0]hexane system, this method has been used to selectively functionalize the C-H bonds on the cyclopropane ring. nih.govthieme-connect.com The development of second-generation catalyst systems using pyridine- or quinoline-carboxylate ligands has increased the reaction rate, yield, and substrate scope for these transformations. acs.org

Functionalization at C5: Methods for introducing substituents at the C5 position have also been explored. One notable approach involves the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net

Emerging Synthetic Methodologies

To meet the demands for larger quantities of these compounds for pharmaceutical development and to improve safety and efficiency, modern synthetic methodologies are being applied.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. While the direct synthesis of this compound in a flow system is not widely reported, this technology has been successfully applied to the synthesis of key precursors and closely related derivatives.

A notable example is the development of a multikilogram continuous flow process for the cyclopropanation of N-benzylmaleimide. acs.org This reaction produces a trans-(dioxo)-azabicyclo-[3.1.0]-hexane carboxylate, a dione analogue of the target scaffold. The use of a modular tubular flow reactor resulted in a 92% yield and allowed for subsequent isomerization to the desired trans-isomer with greater than 99% diastereomeric excess. acs.org This process demonstrated a significant increase in reaction yield, robustness, and reproducibility compared to batch methods, highlighting the potential of flow chemistry for the large-scale manufacturing of this important bicyclic system. acs.org Furthermore, the generation of hazardous reagents like ethyl diazoacetate, a key component in some cyclopropanation routes to the related 3-azabicyclo[3.1.0]hexane scaffold, has been made safer through in-situ generation in integrated microfluidic systems. nih.govacs.org

Table 2: Comparison of Batch vs. Flow Process for Azabicyclo[3.1.0]hexane Derivative Synthesis

ParameterBatch ProcessContinuous Flow Process
ScaleLab ScaleMultikilogram Scale
YieldLowerSignificantly Increased (92%)
SafetyPotential for thermal runawayImproved heat transfer, enhanced safety
ReproducibilityVariableHigh

Biocatalysis utilizes enzymes to perform chemical transformations, often with high stereo- and regioselectivity under mild conditions. This approach is becoming increasingly important in pharmaceutical synthesis for the creation of chiral molecules.

However, the application of biocatalytic methods specifically for the synthesis of this compound is not well-documented in current literature. This appears to be an underexplored area of research. In contrast, significant progress has been made in the biocatalytic synthesis of other isomers, such as derivatives of 3-azabicyclo[3.1.0]hexane, which are key intermediates for antiviral drugs. The success in related systems suggests that biocatalysis holds significant potential for the future development of efficient and enantioselective routes to this compound and its derivatives, representing a promising avenue for future research.

Chemical Reactivity and Transformation Pathways of 2 Azabicyclo 3.1.0 Hexan 3 One

Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of the 2-azabicyclo[3.1.0]hexane framework, driven by the release of strain energy associated with the fused three- and five-membered rings. The specific pathway and resulting products are highly dependent on the reaction conditions, including the nature of the catalyst (acidic or basic) and the type of nucleophile employed.

The presence of the nitrogen atom in the 2-azabicyclo[3.1.0]hexane scaffold makes it susceptible to acid catalysis. Protonation of the nitrogen atom can initiate a cascade of electronic rearrangements, leading to the opening of the strained cyclopropane (B1198618) ring. The mechanism and final products are influenced by the substitution pattern and reaction conditions.

In studies on N-aryl 2-azabicyclo[3.1.0]hexanes, acid-catalyzed thermal rearrangements have been shown to yield different products depending on the conditions. researchgate.net For instance, these reactions can produce dihydroquinoline or polycyclic aminocyclobutane derivatives. researchgate.net The proposed mechanism for these transformations involves initial protonation of the nitrogen, followed by cleavage of the cyclopropane ring to relieve ring strain. This generates a reactive intermediate, such as an iminium ion, which can then undergo intramolecular cyclization. nih.gov For example, protonation of related 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones generates bicyclic N-acyliminium ions that can subsequently participate in reactions like Pictet-Spengler cyclizations. nih.gov In some acid-induced transformations of related diazabicyclo[3.1.0]hexan-3-ones, the cleavage of the imidazolidine ring is followed by complex transformations proceeding through an acyclic intermediate containing an azomethine ylide and an iminium moiety. researchgate.net

Table 1: Products of Acid-Catalyzed Rearrangements of N-Aryl 2-Azabicyclo[3.1.0]hexane Derivatives researchgate.net

SubstrateAcidic ConditionsMajor Product(s)
N-phenyl-2-azabicyclo[3.1.0]hexane derivativeThermal, CSADihydroquinoline derivative
N-naphthyl-2-azabicyclo[3.1.0]hexane derivativeThermal, CSAPolycyclic aminocyclobutane derivative
N-phenyl-2-azabicyclo[3.1.0]hexane derivativeMicrowave, p-TSADihydroquinoline derivative (shorter reaction time)

CSA: Camphorsulfonic acid; p-TSA: para-Toluenesulfonic acid

The reaction of 2-azabicyclo[3.1.0]hexan-3-one with nucleophiles can proceed in two primary ways: attack at the carbonyl carbon or attack at one of the cyclopropane carbons, leading to ring opening. The outcome is highly dependent on the nature of the nucleophile and the substrate.

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), typically attack the carbonyl group. In a closely related system, a difluoro-substituted 3-azabicyclo[3.1.0]hexane-2,4-dione, reduction of the carbonyl groups with LiAlH₄ proceeded smoothly to give the corresponding pyrrolidine (B122466) derivative without cleavage of the cyclopropane ring. rsc.org Similarly, reduction of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one with lithium aluminum hydride yields a bicyclic aminal, a product of carbonyl reduction, not ring opening. researchgate.net This suggests that hydride reduction of the C3-carbonyl in this compound is likely to occur without disrupting the bicyclic scaffold.

However, other nucleophiles can induce ring opening. For instance, in the related 3-oxa-1-azabicyclo[3.1.0]hexan-2-one system, the aziridine ring can be opened by Grignard reagents and various amines, leading to the formation of substituted oxazolidinones. researchgate.net This indicates that while the cyclopropane ring may be stable to certain nucleophiles, the five-membered ring containing the heteroatom can be susceptible to cleavage.

The C-1–C-6 bond, which is the internal bond of the bicyclic system and part of the strained cyclopropane ring, is a key site of reactivity. Its cleavage is often a critical step in ring-opening and rearrangement reactions, as it significantly relieves the inherent strain of the molecule.

Under drastic acidic or basic conditions, the C-1–C-6 bond in the related 2,4-diazabicyclo[3.1.0]hexan-3-one system can be cleaved, leading to the formation of 1,3-dihydroimidazol-2-ones. researchgate.net Catalytic hydrogenation has also been shown to be a method for cleaving this bond; for example, hydrogenation over a catalyst can remove N-benzyl groups while simultaneously opening the C-1–C-6 bond. researchgate.net The reactivity of the parent bicyclo[3.1.0]hexan-3-one scaffold provides further insight: under acidic conditions, methanolysis proceeds via cleavage of the C1-C6 bond, whereas under basic conditions, the C1-C5 bond is cleaved. This highlights the sensitivity of the bond cleavage pathway to the reaction conditions.

Table 2: Comparison of Conditions for C-1–C-6 Bond Cleavage

Compound SystemConditionsOutcomeReference
2,4-Diazabicyclo[3.1.0]hexan-3-oneDrastic acid/baseC-1–C-6 bond cleavage researchgate.net
N-benzyl-2,4-diazabicyclo[3.1.0]hexan-3-oneCatalytic HydrogenationC-1–C-6 bond cleavage and debenzylation researchgate.net
Bicyclo[3.1.0]hexan-3-oneAcidic MethanolysisC-1–C-6 bond cleavage

Thermal and Photochemical Rearrangements

Beyond reactions initiated by chemical reagents, 2-azabicyclo[3.1.0]hexane systems can undergo significant transformations when subjected to thermal or photochemical energy. These rearrangements often involve pericyclic reactions, such as valence isomerizations, and proceed through high-energy intermediates.

Valence isomerization, a process involving the reorganization of bonding electrons, is a common thermal and photochemical pathway for 2-azabicyclo[3.1.0]hexane derivatives, particularly those with unsaturation. These reactions often lead to the formation of more stable, less strained monocyclic systems, which can be precursors to aromatic compounds.

For example, the thermal rearrangement of N-carbomethoxy-2-azabicyclo[3.1.0]hex-3-ene at 285°C results in its quantitative conversion to N-carbomethoxy-1,2-dihydropyridine. researchgate.net This transformation represents a valence isomerization from the bicyclic system to a six-membered ring diene. Similarly, the photochemical irradiation of 2-azabicyclo[3.1.0]hex-3-ene also produces 1,2-dihydropyridine. clockss.org This photochemical process is believed to proceed through the formation of a transient 1-azahexatriene intermediate, which then undergoes an electrocyclic ring closure to form the dihydropyridine product. clockss.org These dihydropyridines are one oxidation step away from the corresponding aromatic pyridines, making these rearrangements a key step towards aromatization.

The mechanisms of thermal and photochemical rearrangements often involve the formation of short-lived, high-energy intermediates. The characterization or trapping of these intermediates is crucial for understanding the reaction pathway.

In the thermal reactions of the 2-azabicyclo[3.1.0]hex-3-ene ring system, the involvement of a dipolar species has been suggested. researchgate.net Acid-catalyzed thermal rearrangements of N-aryl derivatives are proposed to proceed through a seven-membered ring dipolar intermediate, which is generated following the cleavage of the cyclopropane ring and subsequently undergoes a six-electron electrocyclization. researchgate.net

In photochemical reactions, acyclic intermediates are frequently observed. The photochemical conversion of 2-azabicyclo[3.1.0]hex-3-ene to 1,2-dihydropyridine proceeds via a 1-azahexatriene intermediate, which was directly observed by conducting the irradiation at low temperatures. clockss.org These findings illustrate that both thermal and light-induced energy can cause fragmentation of the bicyclic system into transient intermediates that rapidly rearrange to form more stable products.

Table 3: Intermediates in Rearrangement Reactions

Reaction TypeStarting Material DerivativeProposed/Observed IntermediateFinal ProductReference
ThermalN-carbomethoxy-2-azabicyclo[3.1.0]hex-3-eneDipolar speciesN-carbomethoxy-1,2-dihydropyridine researchgate.net
Acid-Catalyzed ThermalN-aryl 2-azabicyclo[3.1.0]hexaneSeven-membered ring dipolar speciesPolycyclic aminocyclobutane researchgate.net
Photochemical2-Azabicyclo[3.1.0]hex-3-ene1-Azahexatriene1,2-Dihydropyridine clockss.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems. The reactivity of the this compound scaffold in such transformations is a key aspect of its chemical profile.

1,3-Dipolar Cycloadditions (as reactants)

There is currently a lack of available scientific literature describing the use of this compound as a reactant in 1,3-dipolar cycloaddition reactions. The predominant focus of existing research has been on the synthesis of the isomeric 3-azabicyclo[3.1.0]hexane ring system, where it is the product of 1,3-dipolar cycloadditions between azomethine ylides and various dipolarophiles, such as cyclopropenes. acs.orgbeilstein-journals.org These reactions are a well-established method for constructing the 3-azabicyclo[3.1.0]hexane core with a high degree of stereoselectivity. mdpi.com

For instance, the multicomponent 1,3-dipolar cycloaddition of ninhydrin, α-amino acids, and cyclopropenes provides efficient access to spirocyclic derivatives containing the 3-azabicyclo[3.1.0]hexane motif. mdpi.com Similarly, isatin-derived azomethine ylides react with cyclopropenes to yield spiro-fused 3-azabicyclo[3.1.0]hexane-oxindoles. nih.gov These examples highlight the role of the 3-azabicyclo[3.1.0]hexane system as a synthetic target in such reactions, rather than a starting material.

Stereochemical Stability and Interconversion

The stereochemical integrity and conformational preferences of the this compound framework are critical to its application in areas such as drug design.

Epimerization Processes

Conformational Dynamics

Detailed conformational analysis of this compound is not extensively documented. However, studies on substituted 3-azabicyclo[3.1.0]hexane derivatives provide insight into the conformational preferences of this bicyclic system. NMR spectroscopic studies and semiempirical calculations on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have shown that the five-membered ring can adopt either a chair or a boat conformation. rsc.org The preferred conformation was found to be dependent on the nature and stereochemistry of the substituents on the bicyclic core. rsc.org For example, endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives were found to favor a chair conformation, while the corresponding N-demethyl compounds preferred a boat conformation. rsc.org These findings underscore the influence of substitution patterns on the conformational dynamics of the azabicyclo[3.1.0]hexane skeleton.

Spectroscopic and Structural Elucidation Techniques in 2 Azabicyclo 3.1.0 Hexan 3 One Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-azabicyclo[3.1.0]hexan-3-one derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemical relationships of atoms within the molecule.

¹H NMR spectroscopy is particularly powerful for assigning the relative stereochemistry of substituents on the bicyclic core. The chemical shifts (δ) and, more importantly, the scalar coupling constants (J) between adjacent protons are highly dependent on the dihedral angle separating them, which is in turn dictated by the stereochemistry.

The vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons, is invaluable. For instance, the magnitude of the coupling constant between protons on the cyclopropane (B1198618) ring and the five-membered ring can help differentiate between cis and trans isomers. Generally, trans-vinylic protons exhibit larger coupling constants (³J = 11-18 Hz) compared to cis-vinylic protons (³J = 6-15 Hz) libretexts.org. While this specific example pertains to alkenes, the underlying principle of dihedral angle dependence applies to saturated systems as well. In the rigid this compound framework, specific J values are characteristic of the spatial relationship between protons. For example, analysis of Nuclear Overhauser Effect (NOE) data, which relies on through-space interactions, can provide definitive evidence for the proximity of protons and thus confirm stereochemical assignments.

Detailed research findings for various substituted 2-azabicyclo[3.1.0]hexan-3-ones have been reported, showcasing the utility of ¹H NMR. The chemical shifts of the bridgehead protons and the protons adjacent to the carbonyl group and nitrogen atom are particularly diagnostic.

Compound DerivativeProton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
Methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateAr-H OCH₃ CH₂ CH₂ NH7.44 (q) 3.72 (s) 3.61 (d) 3.03 (d) 2.91 (bs)J = 8.0

J = 20.0 J = 20.0

nih.gov
Methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateAr-H Ar-H OCH₃ CH₂ CH₂ NH7.58 (d) 7.39 (d) 3.72 (s) 3.58 (d) 3.03 (d) 2.90 (bs)J = 8.0 J = 8.0

J = 20.0 J = 20.0

nih.gov
Methyl 3-oxo-1-(p-tolyl)-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateAr-H Ar-H OCH₃ CH₂ CH₂ NH Ar-CH₃7.38 (d) 7.24 (d) 3.70 (s) 3.57 (d) 3.01 (d) 2.91 (bs) 2.40 (s)J = 8.0 J = 8.0

J = 20.0 J = 20.0

nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the this compound molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment.

Key characteristic signals in the ¹³C NMR spectrum include the downfield signal for the carbonyl carbon (C3), typically found in the 170-220 ppm range, which is influenced by its sp² hybridization and the attached electronegative oxygen atom. libretexts.org The carbons of the cyclopropane ring (C1, C5, C6) and the pyrrolidinone ring (C4) appear at distinct upfield positions. The chemical shifts are sensitive to the nature and stereochemistry of substituents attached to the bicyclic core. For instance, electronegative substituents cause a downfield shift for nearby carbon atoms. libretexts.org Broadband decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Compound DerivativeCarbon AssignmentChemical Shift (δ, ppm)Reference
Methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC=O (amide)172.28 nih.gov
C=O (ester)166.58
Ar-C136.75, 129.36, 129.09, 127.52
C180.69
OCH₃53.94
C4, C546.46, 35.85
Methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC=O (amide)172.26 nih.gov
C=O (ester)166.56
Ar-C132.32, 129.30, 128.04, 125.00
C180.74
OCH₃53.95
C4, C546.46, 35.85

The stereochemistry of the this compound core often leads to the absence of symmetry elements, rendering the molecule chiral. A direct consequence of this chirality is the phenomenon of diastereotopicity. masterorganicchemistry.com Protons on a methylene (CH₂) group within a chiral molecule are chemically non-equivalent and are termed diastereotopic. masterorganicchemistry.commasterorganicchemistry.com This is because replacing each proton with a different group would lead to the formation of diastereomers. masterorganicchemistry.com

In the context of this compound, the methylene protons at the C4 position can be diastereotopic if a stereocenter exists elsewhere in the molecule, which is inherent to the substituted bicyclic system. These diastereotopic protons will have different chemical shifts and will couple to each other, typically resulting in two separate signals, each being a doublet (a doublet of doublets if they also couple to other nearby protons). beilstein-journals.org The observation of four lines for a CH₂ group is a clear indication of its diastereotopic nature and the local asymmetry. In contrast, if a plane of symmetry were present, the two protons of a CH₂ group would be equivalent (enantiotopic or homotopic) and would exhibit a single chemical shift. masterorganicchemistry.comchemistrysteps.com The rigid, fused-ring structure of this compound makes the chemical shift differences between diastereotopic protons more pronounced compared to flexible acyclic systems. ucsd.edu

X-ray Crystallography

While NMR spectroscopy provides invaluable data on the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule in the solid state. This technique is crucial for the unambiguous determination of absolute stereochemistry and for detailed analysis of the molecule's conformation.

Single-crystal X-ray analysis is the gold standard for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

For derivatives of this compound synthesized through asymmetric methods, X-ray crystallography provides irrefutable proof of the stereochemical outcome. In several studies, the structures of newly synthesized azabicyclo[3.1.0]hexane derivatives have been conclusively confirmed by single-crystal X-ray analysis. acs.org This technique is essential for validating new synthetic methodologies and for confirming the structure of compounds intended for further studies, such as biological evaluation. The determination of the absolute configuration is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The fused bicyclic system of this compound is conformationally restricted. X-ray crystallographic studies have confirmed that the bicyclo[3.1.0]hexane skeleton generally adopts a boat-like conformation to minimize steric and ring strain. In this arrangement, the five-membered pyrrolidinone ring is relatively flattened.

Crystallographic data provides precise measurements of bond lengths, bond angles, and torsional angles, offering a detailed insight into the molecular geometry. For example, X-ray analysis of a (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride derivative revealed a P2₁2₁2₁ space group with specific unit cell parameters, defining its precise solid-state packing. google.com Such studies are not only vital for confirming the molecular structure but also for understanding intermolecular interactions in the solid state, which can influence physical properties like solubility and melting point.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. In the context of this compound and its analogs, IR spectroscopy is particularly effective for confirming the presence of the defining γ-lactam moiety.

The most prominent and diagnostic absorption band for this class of compounds is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). For γ-lactams (five-membered rings), this band typically appears in the region of 1750-1680 cm⁻¹. The precise position is influenced by factors such as ring strain, substitution, and intermolecular interactions like hydrogen bonding. The fusion of the pyrrolidinone ring with a cyclopropane ring in the 2-azabicyclo[3.1.0]hexane framework introduces significant ring strain, which generally shifts the C=O stretching frequency to a higher wavenumber compared to a simple, unstrained γ-lactam.

While specific IR data for the parent this compound is not extensively published, analysis of closely related substituted derivatives confirms the expected absorption range. For instance, various substituted 3-azabicyclo[3.1.0]hexan-2-one compounds, which are isomers of the title compound, display strong carbonyl absorption bands between 1680 cm⁻¹ and 1720 cm⁻¹. mdpi.comsemanticscholar.org This region is characteristic of a strained, five-membered lactam ring.

If the nitrogen atom of the lactam is unsubstituted (N-H), a characteristic N-H stretching vibration would be observed in the range of 3400-3200 cm⁻¹. The exact position and shape of this peak can indicate the extent of hydrogen bonding in the sample.

Table 1: Characteristic IR Absorption Frequencies for Substituted Azabicyclo[3.1.0]hexanone Derivatives

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Source
(±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-oneC=O (γ-Lactam)1718 semanticscholar.org
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-oneC=O (γ-Lactam)1682 mdpi.com
1-Aryl-3-azabicyclo[3.1.0]hexan-2-one derivativesC=O (γ-Lactam)~1680 mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and deducing the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms. For this compound (molecular formula C₅H₇NO), the exact molecular weight is 97.0528 g/mol .

In mass spectrometry, the molecule is first ionized, often resulting in a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass with very high precision. Electrospray ionization (ESI), a soft ionization technique, is particularly useful for observing the protonated molecule [M+H]⁺. For this compound, the protonated molecule would have an m/z of approximately 98.06. Indeed, ESI-MS analysis of the compound has identified a protonated dimer [2M+H]⁺ at an m/z of 195, which corresponds to the molecular weight of the parent compound. thieme-connect.com

Common fragmentation pathways for a bicyclic lactam like this compound would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for cyclic ketones and amides.

Loss of Carbon Monoxide: A characteristic fragmentation for cyclic ketones is the elimination of a neutral carbon monoxide (CO) molecule (28 Da).

Ring Cleavage: The strained bicyclic ring system can undergo cleavage in several ways. The opening of the cyclopropane ring or the pyrrolidinone ring would lead to various fragment ions. Studies on the fragmentation of related 1-azabicyclo[3.1.0]hexane systems indicate that the bicyclic core can be a relatively stable ion. researchgate.net

Table 2: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound

IonProposed FormulaPredicted m/zNotes
Molecular Ion [M]⁺•[C₅H₇NO]⁺•97Corresponds to the molecular weight.
Protonated Molecule [M+H]⁺[C₅H₈NO]⁺98Observed in soft ionization (e.g., ESI).
Loss of CO [M-CO]⁺•[C₄H₇N]⁺•69Common fragmentation for cyclic ketones.
Alpha-cleavage fragment [M-C₂H₂O]⁺•[C₃H₅N]⁺•55Resulting from cleavage of the lactam ring.
Cyclopropyl-containing fragment [C₃H₄N]⁺[C₃H₄N]⁺54Fragmentation involving C-C bond cleavage in the lactam ring.

Computational and Theoretical Investigations of 2 Azabicyclo 3.1.0 Hexan 3 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and high-level quantum chemical calculations have been applied to investigate the reaction mechanisms and energetics involving 2-azabicyclo[3.1.0]hexan-3-one derivatives.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in studying the mechanisms of reactions involving the 2-azabicyclo[3.1.0]hexane framework. For instance, DFT calculations at the M11 level of theory have been used to investigate the 1,3-dipolar cycloaddition of cyclopropenes to azomethine ylides, a key reaction for constructing spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. thieme-connect.comnih.gov These studies have revealed that such reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. nih.gov

In a study on the formation of bis-spirocyclic derivatives, DFT calculations (M11/cc-pVDZ) were employed to explore the mechanism of cycloaddition reactions between cyclopropenes and the stable azomethine ylide derived from Ruhemann's purple. nih.govbeilstein-archives.org The calculations showed that the reactions are kinetically controlled and fall under the category of inverse electron-demand 1,3-dipolar cycloadditions. beilstein-archives.org The transition state energies calculated were in full agreement with the experimentally observed stereoselectivity. nih.gov

Furthermore, DFT has been used to explain the cis selectivity observed in the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net Ab-initio calculations provided a rationale for the preferential formation of the cis isomer under specific reaction conditions. researchgate.net

High-Level Quantum Chemical Calculations for Transition States and Energetics

Beyond DFT, more computationally intensive high-level quantum chemical methods are employed to accurately determine the energies of transition states and reaction intermediates. While specific high-level calculations focused solely on this compound are not extensively detailed in the provided results, the principles are well-established in computational organic chemistry. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a more accurate description of electron correlation, which is crucial for systems with complex electronic structures like transition states. For example, ab initio methods were used to determine the structure and force field of the related 1-azabicyclo[3.1.0]hexane. bas.bg

Conformational Analysis and Molecular Dynamics Simulations

The rigid, bicyclic structure of this compound and its derivatives significantly restricts their conformational freedom, which has important implications for their biological activity. Computational methods are vital for exploring the accessible conformations and their relative energies.

X-ray crystallographic studies of related azabicyclo[3.1.0]hexane derivatives have revealed a boat-like conformation for the five-membered pyrrolidine (B122466) ring. Molecular dynamics simulations on a related dimethyl-substituted azabicyclo[3.1.0]hexane core demonstrated the existence of two primary low-energy conformers separated by an energy barrier of 5.8 kcal/mol. The dominant conformer, accounting for 85% of the population at 298 K, features an equatorial orientation of a carboxylic acid substituent. Such simulations provide a dynamic picture of the molecule's behavior in solution, complementing the static information from crystallographic data.

Reaction Pathway Modeling and Prediction of Selectivity

A key application of computational chemistry is the prediction of reaction outcomes, including regioselectivity, diastereoselectivity, and stereoselectivity in asymmetric transformations.

Regioselectivity and Diastereoselectivity Predictions

Computational models have been successfully used to predict the selectivity of reactions forming the 2-azabicyclo[3.1.0]hexane ring system. For instance, in the 1,3-dipolar cycloaddition of 2-methyl-3-phenylcyclopropenone with 1,5-diazabicyclo[3.1.0]hexanes, the regioselectivity is proposed to be determined by spatial interactions between the substituents on the cyclopropenone and the trimethylene bridge of the diazabicyclohexane. chim.it

In the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, ab-initio calculations were used to explain the observed cis selectivity in the initial cyclopropanation step. researchgate.net Similarly, in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, the stereoselectivity of a key cyclopropanation step was found to be controlled by the functional group at the C-α position, a unique outcome rationalized by the chelation of the zinc reagent to the ester group. researchgate.net

The diastereoselectivity of cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be controlled by the choice of dirhodium(II) catalyst to favor either the exo or endo product with high diastereoselectivity. semanticscholar.org

Table 1: Predicted vs. Experimental Selectivity in the Synthesis of 2-Azabicyclo[3.1.0]hexane Derivatives

Reaction Type Substrates Computational Method Predicted Outcome Experimental Outcome Reference
1,3-Dipolar Cycloaddition 3-Methyl-3-phenylcyclopropene + Protonated Ruhemann's Purple DFT (M11/cc-pVDZ) High diastereofacial selectivity High diastereofacial selectivity nih.gov
Cyclopropanation Unsaturated lactam derived from pyroglutamic acid Ab-initio calculations cis selectivity Predominantly cis isomer researchgate.net

Stereochemical Outcomes in Asymmetric Transformations

Computational studies are crucial for understanding the origins of stereoselectivity in asymmetric reactions. For reactions involving this compound precursors, theoretical models help to rationalize the observed enantiomeric excesses and diastereomeric ratios.

For example, in the [3+2] cycloaddition between N-metalated azomethine ylides and nitroalkenes, the use of different metal salts (AgOAc vs. LiClO4) leads to opposite stereochemical outcomes (exo vs. endo). acs.org A model based on SCF-MO calculations was proposed to explain this metal-dependent stereochemical control. acs.org

In the context of synthesizing chiral 3-azabicyclo[3.1.0]hexanes via a Pd-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes, excellent regio- and enantioselectivities are achieved. researchgate.net While the specific computational details are not provided in the search results, such complex transformations typically rely on computational modeling to elucidate the transition state structures that govern the stereochemical outcome.

Role of 2 Azabicyclo 3.1.0 Hexan 3 One As a Synthetic Building Block and Scaffold

Applications in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. The 2-azabicyclo[3.1.0]hexane framework is an important scaffold in this field.

The rigid nature of the 2-azabicyclo[3.1.0]hexane system, a feature it shares with the more broadly studied 3-azabicyclo[3.1.0]hexane scaffold, introduces significant conformational constraints when incorporated into a peptide chain. acs.org This rigidity helps to lock the peptide into a specific secondary structure, such as a β-turn or a poly-L-proline type II (PPII) helix. acs.orgacs.org For instance, proline-templated amino acids (PTAAs) based on the 3-azabicyclo[3.1.0]hexane system have been shown to favor a PPII conformation in solution. acs.orgacs.org This is because the bicyclic system restricts the possible values of the dihedral angles (φ, ψ, and ω) that define the peptide backbone conformation. acs.orgacs.org

Studies on oligopeptides containing the 3-azabicyclo[3.1.0]hexane system have demonstrated the preferential population of the PPII conformation. acs.orgacs.org This mimicry is advantageous in designing molecules that can modulate biological processes mediated by PPII helices, which are involved in various cellular signaling pathways. acs.org

The 2-azabicyclo[3.1.0]hexane core serves as a rigid scaffold for the development of new bioactive molecules. nih.gov Its three-dimensional structure can be functionalized at different positions to create a library of compounds with diverse biological activities. This approach has been used to develop inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) and SARS-CoV-2 3CL protease. nih.govnih.gov

For example, conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel DPP-IV inhibitors. nih.gov In another instance, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a key component of the antiviral drug nirmatrelvir, where it fits into a specific binding pocket of the SARS-CoV-2 3CLpro. nih.gov The rigidity of the bicyclic scaffold is crucial for maintaining the optimal orientation of the functional groups that interact with the target protein. nih.gov

Utility as a Chiral Building Block in Asymmetric Synthesis

The 2-azabicyclo[3.1.0]hexane skeleton can exist as different stereoisomers. The synthesis of enantiomerically pure forms of this scaffold is of great interest for the development of chiral drugs. sioc-journal.cnresearchgate.net Asymmetric synthesis of derivatives such as 2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been achieved starting from glutamic acid. sioc-journal.cnresearchgate.net

The chirality of the building block is critical as different enantiomers of a drug can have different pharmacological activities and toxicities. The use of enantiopure 2-azabicyclo[3.1.0]hexane derivatives ensures the stereospecificity of the final drug molecule, leading to improved efficacy and safety. bldpharm.com

Heterocyclic Synthesis and Functionalized Molecule Construction

The 2-azabicyclo[3.1.0]hexane ring system can be a starting point for the synthesis of other complex heterocyclic structures. acs.org For instance, thermal rearrangement of the 2-azabicyclo[3.1.0]hex-3-ene system has been studied. acs.org Furthermore, the core can be functionalized in various ways. For example, the synthesis of difluoromethyl-substituted 3-azabicyclo[3.1.0]hexanes has been developed, which can act as bioisosteres for other functional groups and enhance properties like metabolic stability. rsc.org

The versatility of this scaffold allows for the construction of a wide range of functionalized molecules with potential applications in materials science and medicinal chemistry. beilstein-journals.org

Design of Pharmacologically Relevant Scaffolds

The 2-azabicyclo[3.1.0]hexane framework is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple biological targets with high affinity. unife.it This makes it a valuable starting point for the design of new drugs. unife.itresearchgate.netresearchgate.net

Derivatives of this bicyclic system have shown a broad spectrum of biological activities, including antibacterial, antiprotozoal, and antitumor effects. beilstein-journals.orgnih.gov For instance, the 2-azabicyclo[3.1.0]hexane derivative Saxagliptin is a DPP-4 inhibitor used for the treatment of type 2 diabetes. beilstein-journals.org The rigid framework of the scaffold is key to its ability to interact with various biological targets. nih.gov

Table of Key Research Findings

Research Area Key Finding Reference
Peptidomimetic Design The 3-azabicyclo[3.1.0]hexane system constrains peptide conformations, favoring poly-L-proline type II (PPII) helices. acs.orgacs.org
Bioactive Scaffolds The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a crucial component of the antiviral drug nirmatrelvir, binding to the SARS-CoV-2 3CLpro. nih.gov
Asymmetric Synthesis Enantiomerically pure 2-azabicyclo[3.1.0]hexane-3-carboxylic acids can be synthesized from glutamic acid. sioc-journal.cnresearchgate.net
Heterocyclic Synthesis CHF₂-substituted 3-azabicyclo[3.1.0]hexanes have been synthesized via photochemical decomposition of corresponding pyrazolines. rsc.org
Pharmacological Scaffolds The 2-azabicyclo[3.1.0]hexane derivative, Saxagliptin, is a known DPP-4 inhibitor. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-azabicyclo[3.1.0]hexan-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is commonly synthesized via intramolecular (1+2) cycloaddition of α-isocyanoesters using copper/chiral phosphoric acid catalysts, which enable enantioselective formation of the bicyclic core . Alternative routes include HCl-mediated deprotection of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, achieving >95% yield under controlled conditions (4 M HCl in 1,4-dioxane, 2 h reaction time) . Key factors affecting yield include solvent choice (e.g., DCM for stability), temperature (room temperature for cycloadditions), and catalyst loading (5–10 mol% for asymmetric induction). Impurities often arise from incomplete deprotection or side reactions with nucleophiles, necessitating purification via column chromatography or recrystallization .

Q. How can the bicyclic structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural validation relies on a combination of techniques:

  • NMR : 1^1H NMR shows distinct signals for the bridgehead protons (δ 3.2–3.5 ppm) and the ketone carbonyl (δ 210–215 ppm in 13^{13}C NMR). NOESY experiments confirm spatial proximity of the aziridine and cyclopropane rings .
  • X-ray crystallography : Resolves bond angles (e.g., 60° for the cyclopropane ring) and stereochemistry .
  • MS (ESI) : Molecular ion peaks at m/z 195.11 ([2 M + H]+^+) confirm molecular weight .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 210–220 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak resolution .
  • GC-MS : Derivatization with BSTFA enhances volatility. Monitor m/z 141 (molecular ion) and 98 (base peak from ring fragmentation) .
  • IR spectroscopy : The carbonyl stretch (C=O) appears at 1700–1750 cm1^{-1}, distinguishing it from lactam analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmaceutical applications?

  • Methodological Answer : Enantioselectivity (>90% ee) is achieved using chiral phosphoric acid catalysts (e.g., TRIP) in copper-mediated cycloadditions. Key parameters:

  • Substrate design : Electron-withdrawing groups on α-isocyanoesters enhance reactivity and stereocontrol .
  • Solvent effects : Nonpolar solvents (toluene) favor tighter transition states, improving ee .
  • Scale-up challenges : Catalyst recycling via immobilized systems (e.g., silica-supported Cu) reduces costs . Applications include saxagliptin intermediates, where the bicyclic core improves metabolic stability .

Q. What computational models predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-31G(d) models reveal strain energy (~25 kcal/mol) in the bicyclic system, driving reactivity. Transition states for cycloadditions show asynchronous bond formation, with nucleophilic attack preceding ring closure .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize zwitterionic intermediates, altering regioselectivity .

Q. How do structural modifications (e.g., methyl groups, halogenation) impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • Methyl substitution : At position 2, methyl groups increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive compounds .
  • Halogenation : Fluorine at position 3 improves metabolic stability (t1/2_{1/2} > 2 h in liver microsomes) but reduces solubility (<10 µg/mL) .
  • Biological assays : Test antimicrobial activity via MIC against S. aureus (IC50_{50} ~5 µM for chloro derivatives) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Impurity interference : Residual tert-butyl groups from incomplete deprotection inflate yields. Validate purity via 1^1H NMR integration .
  • Catalyst deactivation : Trace moisture poisons copper catalysts. Use molecular sieves or anhydrous solvents to maintain activity .
  • Reaction monitoring : In-situ IR tracks carbonyl disappearance (1710 cm1^{-1} → 1680 cm1^{-1}) for precise endpoint determination .

Methodological Challenges & Solutions

Q. How can researchers address poor solubility of this compound in aqueous media?

  • Answer :

  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug design : Introduce phosphate esters at the ketone group, cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Nitrile gloves, goggles, and fume hoods prevent dermal/ocular exposure (H315/H319 hazards) .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Store at 2–8°C under argon to prevent ketone oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.